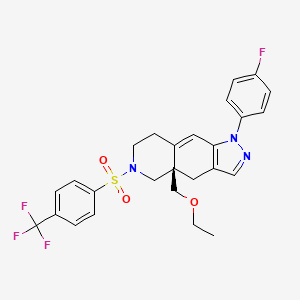
CORT-108297
Übersicht
Beschreibung
CORT 108297 ist ein selektiver Glukokortikoidrezeptor-Antagonist mit hoher Affinität für Glukokortikoidrezeptoren (Ki: 0,45 nM) . Es wird in der wissenschaftlichen Forschung verwendet, um die Auswirkungen der Glukokortikoidrezeptormodulation auf verschiedene physiologische und pathologische Prozesse zu untersuchen .
Wissenschaftliche Forschungsanwendungen
CORT 108297 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird verwendet, um die Auswirkungen der Glukokortikoidrezeptormodulation auf chemische Reaktionen und Prozesse zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt.
Wirkmechanismus
CORT 108297 entfaltet seine Wirkung, indem es an Glukokortikoidrezeptoren bindet und deren Aktivierung durch endogene Glukokortikoide blockiert . Diese Hemmung verhindert die nachgeschalteten Signalwege, die typischerweise durch die Aktivierung von Glukokortikoidrezeptoren aktiviert werden, und moduliert so verschiedene physiologische Reaktionen .
Wirkmechanismus
Target of Action
CORT-108297, also known as A17W0640NB, Cort108297, CORT 108297, ADS-108297, or ®-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline, primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are a class of corticosteroids .
Mode of Action
This compound acts as a specific antagonist to the glucocorticoid receptor . It binds to the glucocorticoid receptor with high affinity, thereby inhibiting the receptor’s activity . This interaction blocks the effects of glucocorticoids, hormones that regulate various aspects of the body’s stress response .
Biochemical Pathways
The antagonistic action of this compound on the glucocorticoid receptor affects several biochemical pathways. For instance, it has been shown to decrease neuroendocrine stress responses . In a study involving mice, this compound was found to impair the reactivation of Herpes Simplex Virus 1 (HSV-1) in neurons, suggesting that it interferes with the corticosteroid-mediated activation of the glucocorticoid receptor, which stimulates viral gene expression during reactivation from latency .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on the glucocorticoid receptor. By blocking the receptor, this compound can modulate the body’s stress response at the cellular level . For example, it has been shown to decrease neuroendocrine stress responses and immobility in the forced swim test, a common measure of depressive-like behavior in rodents .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is currently being studied as a potential treatment for individuals with mild cognitive impairment due to Alzheimer’s disease or those at risk for developing Alzheimer’s due to family history, genetics, or memory problems . The effectiveness of this compound in these individuals may be influenced by factors such as age, overall health, and the presence of other medical conditions .
Biochemische Analyse
Biochemical Properties
CORT-108297 has a high affinity for glucocorticoid receptors, with a Ki value of 0.45 nM . It demonstrates binding affinity for human glucocorticoid receptor of 0.6 nM and glucocorticoid receptor functional antagonism of 6.8 nM as measured in a reporter gene assay . It has no action at the progesterone receptor .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease neuroendocrine stress responses and immobility in the forced swim test . In prostate cancer cells, it has been observed that treatment with this compound promoted nuclear accumulation of glucocorticoid receptor and active β-catenin .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the glucocorticoid receptor. It acts as an antagonist, blocking the receptor and preventing the normal glucocorticoid response . This can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For example, in a study involving male rats, the animals were treated for five days with this compound. The treatment significantly attenuated the impairment of recall induced by electroconvulsive shocks .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study involving male rats, two doses of this compound (30mg/kg and 60mg/kg) were tested. Both doses potently suppressed peak corticosterone responses to stress, but only the higher dose significantly decreased immobility in the forced swim test .
Metabolic Pathways
Given its role as a glucocorticoid receptor antagonist, it is likely that it interacts with enzymes or cofactors involved in glucocorticoid metabolism .
Transport and Distribution
Given its high affinity for glucocorticoid receptors, it is likely that it is transported to areas of the cell where these receptors are located .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with glucocorticoid receptors. These receptors are typically located in the cytoplasm of cells and, upon binding with a glucocorticoid or an antagonist like this compound, they translocate to the nucleus .
Vorbereitungsmethoden
Die Synthese von CORT 108297 kann von einem optisch aktiven chiralen Bausteine, Piperidin, ausgehen . Der Syntheseweg umfasst mehrere Schritte, darunter die Bildung von Zwischenverbindungen und deren nachfolgende Reaktionen unter spezifischen Bedingungen. Das industrielle Produktionsverfahren beinhaltet typischerweise die Herstellung einer Mutterlauge durch Lösen der Verbindung in Dimethylsulfoxid (DMSO) und anschließendes Mischen mit Polyethylenglykol (PEG300) und Tween 80 .
Analyse Chemischer Reaktionen
CORT 108297 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Vergleich Mit ähnlichen Verbindungen
CORT 108297 ist einzigartig in seiner hohen Affinität und Selektivität für Glukokortikoidrezeptoren. Ähnliche Verbindungen umfassen:
Mifepriston: Ein weiterer Glukokortikoidrezeptor-Antagonist, jedoch mit geringerer Selektivität.
AZD9567: Ein nicht-steroidaler Glukokortikoidrezeptor-Modulator mit einem IC50-Wert von 3,8 nM.
Relacorilant: Ein selektiver Glukokortikoidrezeptor-Modulator, der in der klinischen Forschung eingesetzt wird.
Eigenschaften
IUPAC Name |
(4aR)-4a-(ethoxymethyl)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F4N3O3S/c1-2-36-17-25-14-18-15-31-33(22-7-5-21(27)6-8-22)24(18)13-20(25)11-12-32(16-25)37(34,35)23-9-3-19(4-10-23)26(28,29)30/h3-10,13,15H,2,11-12,14,16-17H2,1H3/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKURXRZHJOZOD-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@]12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F4N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70144304 | |
| Record name | CORT 108297 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70144304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018679-79-2 | |
| Record name | CORT 108297 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018679792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CORT 108297 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70144304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CORT-108297 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A17W0640NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






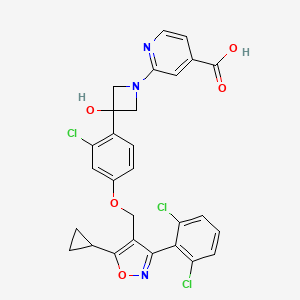
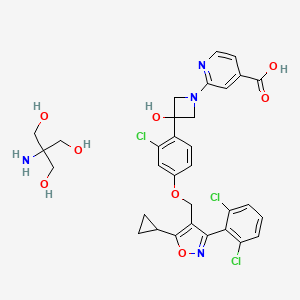
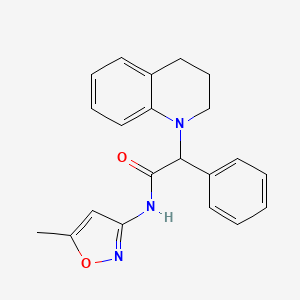
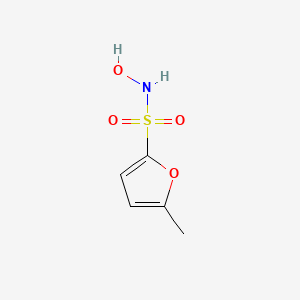
![4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride](/img/structure/B606695.png)
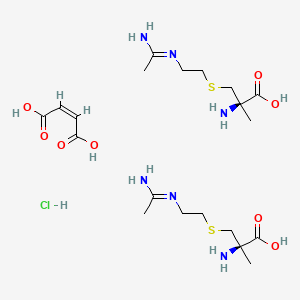
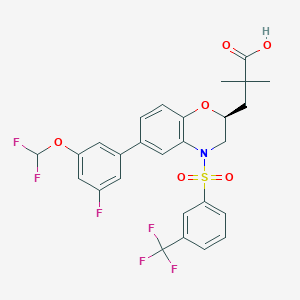
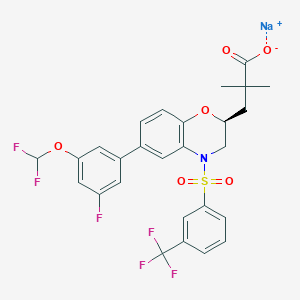

![(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B606703.png)
